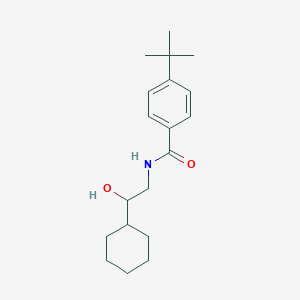

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

CAS No.: 1351652-41-9

Cat. No.: VC11870290

Molecular Formula: C19H29NO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351652-41-9 |

|---|---|

| Molecular Formula | C19H29NO2 |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |

| Standard InChI | InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22) |

| Standard InChI Key | LXUHOSBHVZQHIT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

4-tert-Butylbenzoyl group: A benzene ring with a tert-butyl substituent (–C(CH₃)₃) at the 4-position, conferring steric bulk and hydrophobicity.

-

Amide linkage: Connects the aromatic system to the aliphatic amine, enhancing stability and hydrogen-bonding capacity.

-

2-Cyclohexyl-2-hydroxyethylamine: A chiral secondary alcohol with a cyclohexyl group, introducing conformational rigidity and stereochemical complexity .

Stereochemical Considerations

The 2-hydroxyethyl group introduces a stereocenter at the carbon bearing the hydroxyl group. Synthesis protocols for analogous compounds, such as (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate (CAS 107202-39-1), highlight the importance of enantioselective methods to control biological activity . For instance, chiral pool synthesis using Boc-protected amino alcohols is a common strategy to preserve stereointegrity during amide coupling .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two precursors:

-

4-tert-Butylbenzoic acid: Readily available via Friedel-Crafts alkylation of toluene with tert-butyl chloride.

-

2-Cyclohexyl-2-hydroxyethylamine: Synthesized through reductive amination of cyclohexanone with ethanolamine or via azide reduction of intermediates .

Preparation of 2-Cyclohexyl-2-hydroxyethylamine

-

Cyclohexylglycinol synthesis: Cyclohexanone reacts with sodium cyanide in a Strecker reaction, followed by hydrolysis to yield cyclohexylglycine.

-

Boc protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Mesylation and displacement: The hydroxyl group is converted to a mesylate (CH₃SO₃–) using methanesulfonyl chloride, enabling nucleophilic substitution with azide (NaN₃) .

-

Reduction to amine: Staudinger reaction or catalytic hydrogenation converts the azide to the primary amine, followed by Boc deprotection with HCl .

Amide Coupling

The final step involves activating 4-tert-butylbenzoic acid as an acyl chloride (using SOCl₂) and reacting it with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base (e.g., triethylamine) .

Physicochemical Properties

Calculated Properties

Solubility and Stability

-

Aqueous solubility: Estimated at 0.1–0.5 mg/mL (ESOL model), classified as poorly soluble .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond. Storage at –20°C under inert atmosphere is recommended .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Structural analogs of this compound, such as carbamates and sulfonamides, are prevalent in antiviral and antibiotic research . For example:

-

Antiviral agents: Cyclohexyl-containing amines are key motifs in protease inhibitors targeting viral replication .

-

Chiral building blocks: The stereocenters in 2-hydroxyethylamines serve as precursors for enantiopure drugs, reducing off-target effects .

Material Science Applications

The tert-butyl group enhances thermal stability, making derivatives potential candidates for high-performance polymers or liquid crystals .

| Parameter | Value | Source |

|---|---|---|

| GHS signal word | Warning | Ambeed data |

| Hazard statements | H302+H312+H332 (oral/toxic) | Ambeed SDS |

| Precautionary measures | P261 (avoid inhalation) | Ambeed guidelines |

Environmental Impact

Predicted biodegradability (BIOWIN model): Low (persistence > 60 days) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume